2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one

Description

Contextualization within the Broader Field of Pyrrolone and Dihydropyrrolone Chemistry

Pyrrolones and their partially saturated derivatives, dihydropyrrolones, represent a significant class of nitrogen-containing heterocyclic compounds. researchgate.net These five-membered ring structures are integral scaffolds in medicinal and pharmaceutical research due to their prevalence in a wide array of bioactive natural products and synthetically developed molecules. researchgate.netmdpi.com The dihydro-2H-pyrrol-2-one core, in particular, is noted for its high bioavailability and synthetic versatility, making it a key skeleton for drug discovery. researchgate.net

The chemistry of these compounds is rich and varied, with numerous synthetic strategies developed over the years. These methods include multicomponent reactions, intramolecular cyclizations, and transformations of other heterocyclic systems. researchgate.netacs.org The reactivity of the dihydropyrrolone ring is influenced by its substituents, allowing for the creation of large libraries of compounds for biological screening. acs.org Research has demonstrated that derivatives of this scaffold exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov For example, certain dihydropyrrolones have been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation. nih.gov The versatility and biological relevance of the dihydropyrrolone scaffold provide a compelling context for the specific study of substituted analogues like 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one.

Academic Significance and Evolving Research Trajectories of this compound

While extensive research into the broad class of dihydropyrrolones is well-documented, dedicated studies focusing specifically on this compound are less common in publicly accessible literature. Its academic significance is therefore best understood by examining the research trajectories of closely related structural analogues and the potential applications suggested by its specific functional groups.

The research landscape for substituted dihydropyrrolones is increasingly focused on their potential as therapeutic agents. For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for developing antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been shown to exhibit antiestrogenic effects in cancer cells. nih.gov These findings suggest that the position of the hydroxyl group and other substituents on the pyrrolone ring is critical for biological activity.

The evolving research trajectory for this class of compounds involves:

Stereoselective Synthesis: Given the presence of a chiral center at the C2 position, developing enantioselective or diastereoselective synthetic routes to access specific stereoisomers of 2-hydroxy-dihydropyrrolones is a significant area of interest.

Structure-Activity Relationship (SAR) Studies: Research continues to explore how modifying the substituents on the dihydropyrrolone core impacts biological efficacy. The 3-methyl group in the target compound could influence its binding affinity to biological targets compared to other analogues.

Novel Applications: The discovery of dihydropyrrolones as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa opens new avenues for combating antibiotic resistance. nih.gov Future research may explore whether this compound or its derivatives possess similar activity.

The academic interest in this compound lies in its potential to contribute to these ongoing research efforts, serving as a building block for more complex molecules or as a candidate for biological screening within established and emerging therapeutic areas.

Fundamental Structural Elements and IUPAC Nomenclature Considerations for this compound

The structure and nomenclature of this compound are defined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk An analysis of its name reveals the core structural features of the molecule.

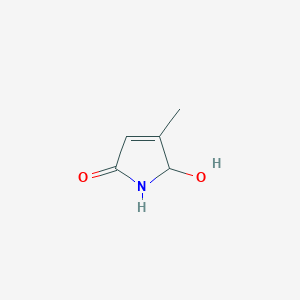

Structural Breakdown:

Pyrrol-5-one: This indicates the parent heterocycle is a five-membered ring containing one nitrogen atom (a pyrrole (B145914) ring) with a ketone functional group (=O) at position 5.

1,2-dihydro: This prefix specifies that the ring is partially saturated, with single bonds between positions 1 (N) and 2, and 2 and 3, while a double bond remains elsewhere (typically between C3 and C4 in this isomer).

2-Hydroxy: A hydroxyl (-OH) group is attached to the carbon atom at position 2 of the ring.

3-Methyl: A methyl (-CH3) group is attached to the carbon atom at position 3.

The numbering of the pyrrolidine (B122466) ring begins with the nitrogen atom as position 1 and proceeds around the ring to give the substituents the lowest possible locants. The presence of the hydroxyl group at C2 makes this carbon a stereocenter, meaning the compound can exist as different stereoisomers (R and S enantiomers).

Below is a table summarizing key chemical properties for a related compound, providing context for the physicochemical characteristics of this molecular class.

| Property | Value |

|---|---|

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 113.047678466 Da |

| Topological Polar Surface Area | 49.3 Ų |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,5,8H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOUMDYSMFSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79641-88-6 | |

| Record name | 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One and Its Structural Analogs

De Novo Synthetic Strategies for Constructing the 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one Core

The fundamental construction of the dihydropyrrolone ring system can be achieved through various de novo synthetic strategies. These methods focus on building the heterocyclic core from acyclic precursors, offering flexibility in introducing substituents.

Multi-Component Reaction Approaches to Dihydropyrrolone Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular libraries. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of heterocyclic compounds. nih.govnih.govresearchgate.net

The Ugi four-component reaction (U-4CR), for instance, combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govyoutube.com Variations of this reaction can be adapted to synthesize dihydropyrrolone derivatives. researchgate.net The mechanism of the Ugi reaction typically begins with the formation of an imine from the aldehyde or ketone and the amine, which is then protonated by the carboxylic acid. researchgate.net The subsequent nucleophilic attack of the isocyanide on the iminium ion, followed by an intramolecular rearrangement, leads to the final product. researchgate.net Similarly, the Passerini three-component reaction, which involves a carbonyl compound, a carboxylic acid, and an isocyanide, yields α-acyloxy amides that can serve as precursors to dihydropyrrolone systems. researchgate.net

Catalyst-free, one-pot reactions have also been developed for the synthesis of polysubstituted nitropyrrole derivatives, demonstrating the versatility of MCRs in creating functionalized pyrrole (B145914) structures. researchgate.net These reactions often proceed under mild conditions and can be environmentally friendly. researchgate.net

Table 1: Examples of Multi-Component Reactions in Heterocycle Synthesis

| Reaction Name | Components | Key Intermediate/Product | Reference |

|---|---|---|---|

| Ugi Reaction (4-CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | nih.govyoutube.com |

| Passerini Reaction (3-CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | researchgate.net |

| Pseudo Five-Component Reaction | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Dihydropyrrol-2-ones | researchgate.net |

Cyclization Reactions for Formation of the Dihydropyrrolone Ring System

Cyclization reactions represent a fundamental strategy for the formation of the dihydropyrrolone ring. These reactions can be designed to proceed through various intramolecular mechanisms, often yielding the desired heterocyclic core with high stereoselectivity.

One notable method is the Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of an acid catalyst. nih.gov This reaction proceeds through an oxocarbenium ion intermediate, which undergoes an endo-cyclization to form the heterocyclic ring. nih.govbeilstein-journals.org The resulting carbocation is then trapped by a nucleophile. nih.gov High stereoselectivity is often achieved due to the preferential equatorial positioning of substituents in the chair-like transition state. nih.gov

Domino or cascade reactions that incorporate a cyclization step are also highly efficient. For example, a copper-catalyzed cascade reaction involving intermolecular and intramolecular oxidation/cyclization has been developed for the regioselective synthesis of related dihydropyrano[2,3-b]indol-4(9H)-ones. rsc.org Such processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of step economy and reduced waste generation. rsc.org

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Metal catalysis plays a pivotal role in modern organic synthesis, providing powerful methods for the construction of complex molecular architectures with high precision and efficiency.

Transition Metal-Mediated Cyclizations and Coupling Reactions

Transition metals such as palladium, rhodium, and copper are widely used to catalyze the synthesis of dihydropyrrolone derivatives and related heterocycles. rsc.orgorganic-chemistry.orgrsc.org

Palladium-catalyzed reactions are particularly versatile. For instance, a tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction has been employed for the synthesis of 5-aryl-2,3-dihydropyrroles. organic-chemistry.org This sequence starts with the nucleophilic addition of a sulfonamide to an alkynyl bromide, followed by the palladium-catalyzed cascade. organic-chemistry.org The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been successfully applied to brominated dihydropyrrolone scaffolds. mdpi.commonash.edu This reaction typically uses a palladium catalyst and a copper co-catalyst. mdpi.com

Rhodium-catalyzed reactions have been utilized for intramolecular cyclizations to synthesize thiodihydropyrans, proceeding through a rhodium-carbene intermediate. rsc.org Rhodium catalysts are also effective in the transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes to produce substituted pyrroles. nih.gov

Copper-catalyzed synthesis has been demonstrated to be effective for creating dihydropyrroles and pyrroles. researchgate.net Copper iodide (CuI), for example, has been used in the synthesis of unsymmetrical diorganyl chalcogenides from boronic acids under solvent-free conditions, showcasing its utility in cross-coupling reactions. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Dihydropyrrolone Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Tandem Heck/Suzuki Coupling | N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, arylboronic acids | 5-Aryl-2,3-dihydropyrroles | organic-chemistry.org |

| Palladium (Pd) | Sonogashira Coupling | Brominated dihydropyrrolones, terminal alkynes | Alkyne-substituted dihydropyrrolones | mdpi.commonash.edu |

| Rhodium (Rh) | Intramolecular Cyclization | Thiones, metal carbenes | Thiodihydropyrans | rsc.org |

| Copper (Cu) | Domino Cascade Reaction | Indole substrates | Dihydropyrano[2,3-b]indol-4(9H)-ones | rsc.org |

Organocatalytic and Biocatalytic Strategies for Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods. Organocatalysis and biocatalysis have emerged as powerful and environmentally benign alternatives to metal-based catalysis for producing chiral molecules. nih.govmdpi.com

Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. mke.org.hu For instance, the asymmetric tandem Michael addition/cyclization of arylidene pyrrolin-4-ones with malononitrile, catalyzed by cinchona alkaloids, can produce dihydropyrano[3,2-b]pyrroles with moderate to good enantioselectivity. mke.org.hu The enantiomeric excess can often be improved through self-disproportionation of enantiomers. mke.org.hu These catalysts are generally robust, affordable, and easy to handle. mdpi.com

Biocatalysis employs enzymes or whole microbial cells to perform highly selective chemical transformations. nih.govmdpi.com This approach offers high efficiency and selectivity under mild reaction conditions. nih.gov Enzymes, such as alcohol dehydrogenases, can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.gov The use of biocatalysts is considered a green chemistry approach due to their biodegradable nature and the use of environmentally friendly reactants like water. nih.govunimi.it

Chemo- and Regioselective Functionalization of the Dihydropyrrolone Moiety

The ability to selectively introduce functional groups at specific positions on the dihydropyrrolone ring is crucial for structure-activity relationship (SAR) studies and for optimizing the properties of these compounds. researchgate.net

Chemo- and regioselective functionalization allows for the modification of a specific functional group within a molecule that contains several reactive sites. For example, the Sonogashira coupling reaction on a brominated exocyclic alkene at the 5-position of the dihydropyrrolone core allows for the introduction of various acetylene (B1199291) groups without affecting other parts of the molecule. mdpi.com This demonstrates a high degree of regioselectivity.

Such selective modifications are essential for creating libraries of analogs for biological screening. researchgate.net By systematically altering substituents on the dihydropyrrolone scaffold, researchers can probe the interactions of these molecules with biological targets and identify key structural features responsible for their activity. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Dihydropyrrolone Synthesis

The synthesis of dihydropyrrolone frameworks is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comub.edu These principles provide a framework for developing more environmentally benign and efficient synthetic routes. instituteofsustainabilitystudies.com The pharmaceutical industry, a major sector for heterocyclic compounds, is progressively adopting these principles to enhance sustainability, minimize waste, and improve cost-effectiveness. ub.edu

The twelve principles of green chemistry are fundamental to this sustainable approach:

| Principle Number | Principle Name | Description |

| 1 | Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.comnih.gov |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. instituteofsustainabilitystudies.com |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. nih.gov |

| 6 | Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. nih.gov |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. nih.gov |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. nih.gov |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. nih.gov |

Sustainable approaches in the synthesis of dihydropyrrolones and related heterocycles often incorporate several of these principles:

Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single step to form a complex product, which aligns with the principles of atom economy and waste prevention. ichem.md MCRs are highly valued in organic and medicinal chemistry for their ability to streamline synthetic sequences, reduce energy consumption, and minimize waste generation. ichem.md

Use of Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts, such as heteropolyacid-clay (HPA-Clay), allows for easier separation from the reaction mixture and potential for recycling. ichem.md This adheres to the principle of catalysis and waste prevention, offering a cost-effective and environmentally sustainable option compared to homogeneous catalysts. ichem.mdfrontiersin.org

Solvent-Free and Alternative Solvent Systems: A significant source of waste in chemical synthesis comes from solvents. ub.edu Green approaches focus on performing reactions under solvent-free conditions or using more benign solvents like water, bio-based solvents, or supercritical CO₂. ichem.mdjddhs.com This minimizes the emission of volatile organic compounds (VOCs) and reduces hazards associated with toxic, non-biodegradable solvents. jddhs.com

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and mechanochemistry are employed to reduce energy consumption and decrease reaction times. nih.govjddhs.com Microwave irradiation can accelerate reaction rates, leading to higher efficiency, while mechanochemistry initiates reactions through mechanical energy, often at room temperature and with minimal solvent use. nih.govjddhs.com

Total Synthesis of Natural Products Incorporating the this compound Structural Unit

The dihydropyrrolone core is a key structural feature in numerous biologically active natural products. While the exact this compound moiety is specific, the broader class of dihydropyrrolone-containing natural products, particularly the dithiolopyrrolones, provides significant insight into synthetic strategies for this heterocyclic system. Dithiolopyrrolones are a class of antibiotics characterized by a unique pyrrolinonodithiole skeleton. nih.gov

Notable examples of natural products containing a dihydropyrrolone or a related pyrrole core include:

| Natural Product | Class | Biological Source (Typical) | Brief Synthetic Approach Overview |

| Holomycin | Dithiolopyrrolone | Streptomyces clavuligerus | Biosynthesis involves pathways for pseudomonic acid and pyrrothine. nih.gov Chemical synthesis strategies focus on constructing the core pyrrolinonodithiole skeleton. |

| Thiolutin | Dithiolopyrrolone | Bacteria | Synthetic routes often target the formation of the characteristic dithiole ring fused to the pyrrolinone core. nih.gov |

| Lamellarin Q | Pyrrole Alkaloid | Marine Organisms | Total synthesis has been achieved using methods like Stille cross-coupling to introduce aryl groups onto the pyrrole ring. chim.it |

| Pentabromopseudilin | Pyrrole | Marine Bacteria | A synthetic route involves the condensation of a nitroalkene with a substituted acetophenone (B1666503), followed by reductive cyclization to form the pyrrole ring. psu.edu |

| Pyrrolnitrin | Pyrrole | Pseudomonas bacteria | Early syntheses involved the condensation of an aminoketone with ethyl acetoacetate (B1235776) to form the key biaryl precursor. psu.edu |

The total synthesis of these complex molecules requires strategic planning to construct the central heterocyclic ring and install various substituents with correct stereochemistry. For instance, the synthesis of pyrrole-containing marine natural products often involves the manipulation of pre-formed pyrrole rings or the construction of the ring from acyclic precursors. chim.it Methods like palladium-mediated cross-coupling reactions are instrumental in building the complex architecture of these molecules. psu.edu The synthesis of dihydropyrrolone analogues has also been achieved through the ring-opening and subsequent ring-closing lactamization of furanone precursors with amine nucleophiles. researchgate.net These synthetic endeavors not only provide access to these valuable natural products for further study but also drive the development of new synthetic methodologies.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One

Nucleophilic and Electrophilic Transformations of the Dihydropyrrolone Ring

The dihydropyrrolone ring possesses both nucleophilic and electrophilic centers, allowing it to react with a wide array of reagents. The carbonyl carbon of the lactam is a classic electrophilic site, susceptible to attack by strong nucleophiles. wikipedia.org Concurrently, the lone pair of electrons on the nitrogen atom and the π-system of the carbon-carbon double bond can act as nucleophiles.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. libretexts.org Strong nucleophiles can add to this position, potentially leading to ring-opening of the lactam. Furthermore, derivatives of the dihydropyrrolone scaffold, such as those with an N-alkyl bromide substituent, can undergo nucleophilic substitution reactions. For instance, reactions with nucleophiles like selenourea (B1239437) and thiourea (B124793) proceed readily to form N-substituted cationic derivatives. westernsydney.edu.au Selenourea has been observed to react more rapidly than thiourea, a difference attributed to the higher polarizability and stronger nucleophilicity of the selenium atom. westernsydney.edu.au

Electrophilic Reactions: The dihydropyrrolone ring can react with electrophiles at several positions. The nitrogen atom can be alkylated or acylated, although its nucleophilicity is reduced by conjugation with the carbonyl group. The α-carbon of the enamine-like system is also a potential site for electrophilic attack. youtube.com Aromatic rings are known to undergo electrophilic substitution, and while the dihydropyrrolone ring is not aromatic, the electron-rich nature of the double bond allows it to react with strong electrophiles. libretexts.org The specific outcome of such reactions depends heavily on the reaction conditions and the nature of the electrophile used.

Pericyclic Reactions and Rearrangements Involving the 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one Scaffold

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, involving a reorganization of π and σ electrons without the formation of intermediates. msu.eduutdallas.edu These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific and are governed by the principles of orbital symmetry. nih.govlibretexts.org The dihydropyrrolone scaffold, containing a π-system, is a suitable participant in such transformations.

1,3-dipolar cycloadditions are powerful pericyclic reactions for the construction of five-membered heterocyclic rings. libretexts.org The reaction involves a 1,3-dipole and a "dipolarophile," which is typically an alkene or alkyne. The double bond within dihydropyrrolone derivatives makes them effective dipolarophiles.

A notable application of this reaction is the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a "click reaction," which has been used to covalently attach dihydropyrrolone (DHP) derivatives to surfaces. nih.gov In this strategy, DHPs functionalized with either an azide (B81097) or an alkyne group are reacted with a surface bearing the complementary functionality. researchgate.net This method has been employed to create surfaces with antibacterial and anti-biofilm properties, demonstrating that the covalently bound DHP molecules can reduce bacterial adhesion by up to 97% for both Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net

| Reaction Type | Dipole | Dipolarophile | Catalyst | Product | Application |

| Azide-Alkyne Cycloaddition | Azide-functionalized surface | Alkyne-functionalized DHP | Copper(I) | Surface-immobilized DHP via triazole linker | Creating anti-biofilm surfaces nih.govresearchgate.net |

| Azide-Alkyne Cycloaddition | Alkyne-functionalized surface | Azide-functionalized DHP | Copper(I) | Surface-immobilized DHP via triazole linker | Creating anti-biofilm surfaces nih.govresearchgate.net |

Intramolecular cyclizations are fundamental processes for building cyclic structures, including the dihydropyrrolone core. youtube.com For example, Brønsted acid can promote the cationic cyclization of acetophenone (B1666503) N-tosylhydrazone and vinyl groups to create polysubstituted indenes, showcasing a pathway for forming five-membered rings. rsc.org Similarly, intramolecular Diels-Alder reactions followed by aromatization have been used to synthesize complex alkaloids containing lactam cores. rsc.org

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient for building molecular complexity from simple starting materials. rsc.org Catalytic cascade reactions, for instance, have been developed for the direct synthesis of 2,5-disubstituted pyrroles from imines and nitroalkynes, using a combination of a base and a gold(I) catalyst. rsc.org

Redox Chemistry of this compound and its Oxidative/Reductive Products

The redox chemistry of the this compound scaffold involves the potential oxidation or reduction of its key functional groups. The hemiaminal at the C2 position, the C3-C4 double bond, and the lactam carbonyl at C5 are all potential sites for redox transformations.

Oxidation can occur at the hydroxyl group, potentially leading to the formation of an iminium ion intermediate, a common species in the redox-neutral functionalization of related pyrrolidines. rsc.org Dehydration of the 2-hydroxy group can also occur, particularly under acidic conditions, which would yield a more conjugated pyrrolinone system.

Reduction of the dihydropyrrolone ring can target either the C=C double bond or the carbonyl group. Catalytic hydrogenation, for instance, could reduce the double bond to yield the corresponding 2-hydroxy-3-methylpyrrolidin-5-one. More potent reducing agents, such as lithium aluminum hydride, could potentially reduce the lactam carbonyl to an amine, leading to the formation of a substituted pyrrolidine (B122466) derivative. The specific outcome would depend on the choice of reducing agent and the reaction conditions. The presence of halogen substituents on related DHP compounds has been shown to influence their biological activity, including their ability to inhibit pyocyanin (B1662382) production in P. aeruginosa, suggesting that the electronic properties of the ring are crucial to its redox-related biological functions. nih.gov

Transition Metal-Catalyzed Reactivity of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic scaffolds like dihydropyrrolone. researchgate.netmdpi.comresearchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used to form new carbon-carbon bonds under mild conditions. mdpi.com

One of the most significant applications for modifying the dihydropyrrolone core is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Research has demonstrated the successful application of the Sonogashira reaction to brominated dihydropyrrolone scaffolds. nih.govmdpi.comsciforum.net In these syntheses, brominated DHPs are coupled with various terminal alkynes in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide co-catalyst to produce a range of novel alkyne-substituted dihydropyrrolones in moderate to high yields. nih.govmdpi.com This represents the first application of the Sonogashira reaction to DHP scaffolds for creating new derivatives. sciforum.net

| Reactants | Catalyst System | Base/Solvent | Product | Yield | Reference |

| 5-bromo DHP, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (TEA), Tetrahydrofuran (THF) | 5-phenylethynyl DHP | Moderate | nih.gov |

| 5-bromo DHP, 4-methylphenylacetylene | PdCl₂(PPh₃)₂, CuI | TEA, THF | 5-(p-tolylethynyl) DHP | Moderate | nih.gov |

| 5-dibromo DHP, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | TEA, THF | 5-bis(phenylethynyl) DHP | 37-48% | nih.gov |

| 5-dibromo DHP, p-tolylacetylene | PdCl₂(PPh₃)₂, CuI | TEA, THF | 5-bis(p-tolylethynyl) DHP | 15-37% | nih.gov |

Other transition metals such as rhodium and zinc have also been used to catalyze the synthesis of pyrrole (B145914) rings from precursors like dienyl azides, highlighting the broad utility of metal catalysis in heterocyclic chemistry. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Dihydropyrrolone Transformations

The stability and reaction rates of dihydropyrrolone transformations are governed by kinetic and thermodynamic principles. A key thermodynamic consideration is the stability of the lactam ring itself. Compared to the analogous five-membered ester ring (a lactone), the lactam in the dihydropyrrolone structure is significantly more stable hydrolytically. nih.gov This enhanced stability reduces the susceptibility of the ring to open either chemically or enzymatically, a crucial feature for its applications in biological contexts. researchgate.net

The kinetics of reactions involving dihydropyrrolones can be influenced by various factors. For instance, in nucleophilic substitution reactions on N-substituted DHPs, the reaction rate is dependent on the nature of the nucleophile, with more polarizable atoms like selenium reacting faster than sulfur. westernsydney.edu.au For pericyclic reactions, the energy barrier of the reaction is a critical kinetic factor. While many pericyclic reactions can occur thermally, some require enzymatic catalysis to proceed at biologically relevant rates. nih.gov Computational studies are often employed to calculate activation enthalpies and model transition states for these reactions to understand their kinetic feasibility. nih.gov The conditions of a reaction, such as pH and temperature, also play a significant role. Studies on related N-acylhomoserine lactones have shown that their lactonolysis (ring-opening) is dependent on pH, temperature, and the length of the acyl chain, indicating that similar factors likely control the kinetics of reactions involving the dihydropyrrolone ring. nih.gov

In-depth Mechanistic Elucidation of Key Reaction Pathways

The chemical reactivity of the this compound scaffold and its derivatives has been the subject of detailed mechanistic investigations, employing both computational and experimental techniques. These studies have provided significant insights into the underlying reaction pathways, transition states, and electronic factors governing their transformations. Key reaction types that have been elucidated include cycloaddition reactions and base-induced intramolecular cyclizations.

Cycloaddition Reactions: A Molecular Electron Density Theory Perspective

One of the key reaction pathways investigated for derivatives of 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one is the (3+2) cycloaddition (32CA) reaction. A computational study using Molecular Electron Density Theory (MEDT) has shed light on the reaction between derivatives like 5-hydroxy-3-methyl-1-phenyl-1,5-dihydro-2H-pyrrol-2-one and 2-diazopropane (B1615991). researchgate.net This type of reaction is a powerful method for constructing five-membered heterocyclic compounds. researchgate.net

The investigation revealed that the reaction proceeds via a one-step, asynchronous mechanism. researchgate.net Analysis using Conceptual Density Functional Theory (CDFT) indices indicated that the reaction has a low polar character. This is further supported by the minimal global electron density transfer observed at the transition structures. The Electron Localization Function (ELF) analysis characterized 2-diazopropane as a pseudo(mono)radical three-atom component in this reaction. researchgate.net

Thermodynamic analysis showed the reaction to be favorable, with calculated reaction free energies in the gas phase ranging from -14.15 to -21.07 kcal/mol. This favorability indicates that the resulting pyrazoline products are stable. Kinetically, the formation of one regioisomer was found to be favored over the other, which aligns with experimental observations. researchgate.net

Table 1: Calculated Reaction Free Energies for the (3+2) Cycloaddition Reaction

| Reactant Derivative | Reaction Free Energy (Gas Phase, kcal/mol) |

|---|

Note: Data derived from computational studies on derivatives of the title compound. researchgate.net

Base-Induced Tandem Intramolecular Cyclization and Rearrangement

Another significant mechanistic pathway is the synthesis of the core 5-hydroxy-1H-pyrrol-2(5H)-one structure through a base-induced tandem intramolecular cyclization. This process begins with a sulfur ylide, which undergoes a sequence of transformations to yield the final product. acs.org

The proposed mechanism involves several distinct steps:

Ylide Generation: A sulfonium (B1226848) salt, upon treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), generates a sulfur ylide intermediate (A). acs.org

Intramolecular Cyclocondensation: The generated ylide undergoes an intramolecular cyclocondensation reaction with a carbonyl group present in the molecule to form an epoxy lactam intermediate (B). acs.org

Epoxy Ring-Opening: The base then induces the opening of the epoxy ring in intermediate B, leading to the formation of an enamide intermediate (C). acs.org

Elimination: The enamide intermediate subsequently undergoes an E1cB elimination reaction, generating a cyclic iminium intermediate (D). acs.org

Hydrolysis: Finally, the iminium intermediate reacts with water to furnish the desired β-hydroxy-γ-lactam product. acs.org

This one-pot operation, involving sequential cyclization and rearrangement, offers a direct route to the 5-hydroxy-1H-pyrrol-2(5H)-one core structure without the need for transition metals. acs.org

Table 2: Proposed Intermediates in the Base-Induced Synthesis Pathway

| Intermediate Designation | Chemical Description | Role in Mechanism |

|---|---|---|

| A | Sulfur Ylide | Initial reactive species |

| B | Epoxy Lactam | Product of intramolecular cyclocondensation |

| C | Enamide | Formed after epoxy ring-opening |

Note: This table outlines the proposed mechanistic pathway for the formation of the core pyrrol-2-one structure. acs.org

Amination Reactions and Tautomerism

The reactivity of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (HDP) scaffold in amination reactions has also been explored. Direct amination can be challenging, which is attributed to the conformational rigidity of certain derivatives and a reduced propensity for tautomerization to the corresponding keto form. This keto form is believed to be the active species that undergoes condensation with an amine. nih.gov

An alternative strategy involves the thermal decomposition of 1,3-disubstituted urea (B33335) derivatives of the HDP scaffold. These derivatives are prepared by reacting the enolic hydroxy group of the HDP with carbodiimides. The subsequent thermal decomposition of the urea derivative generates an amine and an isocyanate, facilitating the introduction of the amino group at the C3 position. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one in solution. It provides detailed information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the determination of connectivity, stereochemistry, and conformational preferences.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the molecular structure. The chemical shifts (δ) of the protons and carbons are indicative of their electronic environment. For instance, the proton attached to the hydroxyl-bearing carbon (C2) would exhibit a characteristic downfield shift. The methyl group protons would appear as a distinct singlet or doublet, depending on the coupling with adjacent protons.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments and stereochemical analysis.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, establishing the connectivity of the atoms within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of NOE cross-peaks between specific protons can help in determining the relative stereochemistry and preferred conformation of the five-membered ring and its substituents.

Conformational analysis of the pyrrolidone ring can be performed by analyzing vicinal proton-proton scalar couplings (³JHH) from ¹H NMR spectra. nih.gov These coupling constants are related to the dihedral angles between the coupled protons through the Karplus equation, providing insights into the puckering of the five-membered ring. nih.gov While specific experimental NMR data for this compound is not widely available in the literature, the expected chemical shifts and coupling patterns can be predicted based on known data for similar pyrrolidinone structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data for analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| H2 | 4.5 - 5.0 | C2: 80 - 90 | COSY with H-of-OH; HMBC to C4, C5 |

| H4 | 5.5 - 6.0 | C4: 120 - 130 | COSY with CH₃; HMBC to C2, C3, C5 |

| NH | 7.0 - 8.5 | - | HMBC to C2, C5 |

| OH | 3.0 - 5.0 | - | COSY with H2 |

| CH₃ | 1.8 - 2.2 | C-CH₃: 10 - 15 | COSY with H4; HMBC to C3, C4 |

| C3 | - | 135 - 145 | HMBC from H4, CH₃ |

| C5 | - | 170 - 180 | HMBC from H2, H4, NH |

Mass Spectrometry (MS) Techniques in the Structural Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₅H₇NO₂ and a monoisotopic mass of 113.0477 Da, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of a water molecule (H₂O): The hydroxyl group at the C2 position can be easily eliminated, leading to a fragment ion at m/z 95.0371.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion at m/z 98.0348.

Loss of carbon monoxide (CO): The lactam carbonyl group can be lost as a neutral CO molecule, a common fragmentation for cyclic amides, leading to a fragment at m/z 85.0528.

Ring-opening and subsequent cleavages: The pyrrolidone ring can undergo cleavage at various points, leading to a series of smaller fragment ions. For instance, cleavage of the C2-C3 bond followed by other rearrangements is a plausible pathway.

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to generate protonated molecules [M+H]⁺ with less fragmentation, allowing for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 114.0555) would be used to induce fragmentation and study the pathways in a controlled manner, providing further structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and based on established fragmentation patterns of related compounds.)

| Fragment Ion | Proposed Structure/Neutral Loss | Predicted m/z (Monoisotopic) |

| [M]⁺• | Molecular Ion | 113.0477 |

| [M+H]⁺ | Protonated Molecule | 114.0555 |

| [M-H₂O]⁺• | Loss of water | 95.0371 |

| [M-CH₃]⁺ | Loss of a methyl radical | 98.0348 |

| [M-CO]⁺• | Loss of carbon monoxide | 85.0528 |

| [M-H₂O-CO]⁺• | Sequential loss of water and CO | 67.0422 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Co-crystal Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions within the crystal lattice.

The crystallographic data would provide definitive proof of the relative stereochemistry at the C2 chiral center (if the compound is racemic or a single enantiomer is crystallized). Furthermore, the analysis would reveal intermolecular hydrogen bonding interactions, which are expected to be significant given the presence of the hydroxyl and amide functional groups. These hydrogen bonds play a critical role in the packing of the molecules in the crystal.

Co-crystal analysis involves crystallizing the target compound with another molecule (a co-former) to form a new crystalline solid with different physical properties. This technique could be used to study non-covalent interactions between this compound and other molecules, which can be relevant in fields such as materials science and pharmaceutical development.

Table 3: Illustrative Crystallographic Data for a Substituted Pyrrolidine (B122466) Derivative (Note: This data is for a representative related compound and serves to illustrate the type of information obtained from X-ray crystallography.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 984.5 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | N-H···O=C, O-H···O=C |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic bands for its key functional groups:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group. The broadness is indicative of hydrogen bonding.

N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ in the IR spectrum, characteristic of the amide N-H bond.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region for the sp³ hybridized carbons of the methyl group and the pyrrolidone ring.

C=O Stretch (Amide I): A very strong and sharp absorption in the IR spectrum, typically between 1650 and 1700 cm⁻¹, is a hallmark of the lactam carbonyl group. Its exact position can be sensitive to ring strain and hydrogen bonding.

N-H Bend (Amide II): A band around 1550 cm⁻¹ is often observed for secondary amides.

C=C Stretch: A band in the 1600-1680 cm⁻¹ region corresponding to the double bond within the ring.

C-N Stretch: Vibrations associated with the C-N bond of the amide are typically found in the 1200-1400 cm⁻¹ region. oup.com

Raman spectroscopy, which is based on inelastic scattering of light, provides complementary information. While C=O and O-H stretches are strong in the IR, C=C and C-C skeletal vibrations are often more prominent in the Raman spectrum. By comparing the experimental spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. scispace.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table is predictive and based on typical frequency ranges for the respective functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Amide | 3100 - 3500 | Medium | Weak |

| C-H Stretch | Methyl/Ring | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Lactam (Amide I) | 1650 - 1700 | Very Strong | Medium |

| C=C Stretch | Ring | 1600 - 1680 | Medium | Strong |

| N-H Bend | Amide (Amide II) | 1510 - 1570 | Medium-Strong | Weak |

| C-N Stretch | Amide | 1200 - 1400 | Medium | Weak |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The presence of a chromophore, such as the C=O and C=C groups in the pyrrolinone ring, near a chiral center will give rise to a characteristic CD signal, known as a Cotton effect. libretexts.org The sign and magnitude of the Cotton effect can be used to determine the absolute configuration of the stereocenter by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing the experimental spectrum with that predicted by quantum chemical calculations. CD spectroscopy is also a highly sensitive method for determining the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum also shows a Cotton effect in the region of a chromophore's absorption. ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of a molecule.

Table 5: Application of Chiroptical Spectroscopy to this compound (Note: This table describes the application and expected outcomes of the techniques.)

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | - Determination of absolute configuration (e.g., (R) vs. (S) at C2).- Measurement of enantiomeric excess (ee).- Conformational analysis of chiral chromophores. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | - Confirmation of chirality.- Determination of absolute configuration through analysis of the Cotton effect.- Historical method, now often complemented or replaced by CD. |

Theoretical and Computational Chemistry of 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one. nih.govresearchgate.netscispace.com These computational approaches allow for the precise modeling of the molecule's geometry and electronic distribution. researchgate.netscispace.com

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and potential biological activity. nih.gov For instance, in a study of the drug Alpidem, which features a different heterocyclic core, the HOMO-LUMO gap was calculated to be between 4.7951 eV and 6.0316 eV, indicating high reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include chemical hardness, electronic chemical potential, and the electrophilicity index. Such parameters are invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

Furthermore, quantum chemical methods can accurately predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis spectra can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net For example, computational studies on a sulfonamide-Schiff base derivative showed good correlation between the calculated and experimental NMR and IR spectra, aiding in the structural confirmation of the synthesized compound. nih.gov

Table 1: Representative Calculated Electronic Properties of Heterocyclic Compounds Using DFT This table presents example data from related compounds to illustrate the outputs of quantum chemical calculations.

| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine Derivative | B3LYP/6-311G(d,p) | -6.643 | -1.848 | 4.795 | nih.gov |

| Imidazo[1,2-a]pyridine Derivative | B3PW91/6-311G(d,p) | -7.215 | -1.184 | 6.031 | nih.gov |

| Diazomethane (B1218177) Derivatives | M06-2X/6-311G(d,p) | -6.95 to -6.42 | -0.16 to 0.49 | 6.59 to 6.91 | researchgate.net |

| Nitrone Derivatives | M06-2X/6-311G(d,p) | -7.02 to -6.23 | -1.41 to -0.87 | 4.82 to 6.15 | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

MD simulations can map the conformational landscape of the molecule, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its activity.

When studying potential drug candidates, MD simulations are essential for analyzing the stability of a ligand within the binding pocket of a protein target. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD value for the ligand-protein complex over the simulation time indicates a stable binding mode. nih.gov For example, a 100 ns MD simulation of a novel Indeno[1,2-b]pyrrol-4(1H)-one derivative bound to the SARS-CoV-2 main protease showed that the protein's RMSD remained within an acceptable range (0.95 to 2.9 Å), and the ligand's RMSD was much lower, indicating its stability in the binding site. nih.gov RMSF analysis further highlights which parts of the protein and ligand are flexible or rigid, providing insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 2: Example Output from Molecular Dynamics Simulation of a Ligand-Protein Complex This table illustrates typical stability metrics obtained from MD simulations, using an Indeno[1,2-b]pyrrol-4(1H)-one derivative as an example.

| Simulation Metric | System Component | Value/Range | Interpretation | Reference |

|---|---|---|---|---|

| Simulation Time | Full System | 100 ns | Duration of the dynamic simulation. | nih.gov |

| RMSD | Protein | 0.95 - 2.9 Å | Acceptable fluctuation for a small globular protein, indicating structural stability. | nih.gov |

| RMSD | Ligand | Lower than Protein RMSD | Indicates the ligand remains stably bound within the active site. | nih.gov |

| RMSF | Protein Residues | Variable | Identifies flexible and rigid regions of the protein upon ligand binding. | nih.gov |

In Silico Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational chemistry provides powerful tools for modeling the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. cuny.edu

This in silico modeling involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. cuny.edu

For example, DFT calculations have been used to investigate the (3+2) cycloaddition reactions of pyrrolidin-2-one derivatives with diazomethane and nitrones. researchgate.net These studies determined the activation energies for different possible reaction pathways, allowing for the prediction of chemo-, regio-, and stereoselectivity. The calculations showed that the reactions proceed via an asynchronous one-step mechanism. researchgate.net By analyzing the energy landscapes, computational chemists can explain experimental outcomes and predict the feasibility of new synthetic routes. cuny.edu

Table 3: Example of Calculated Activation Energies for a (3+2) Cycloaddition Reaction Data from a study on a 1-methyl-3-(2,2,2-trifluoroethylidene)pyrrolidin-2-one derivative, illustrating the use of computational modeling to predict reaction outcomes.

| Reactants | Pathway | Activation Energy (kcal/mol) | Level of Theory | Reference |

|---|---|---|---|---|

| A1 + Diazomethane | Path 1 | 11.0 | M06-2X/6-311G(d,p) | researchgate.net |

| A1 + Diazomethane | Path 2 | 16.5 | M06-2X/6-311G(d,p) | researchgate.net |

| A1 + N-methyl-C-phenyl nitrone | Path 3 | 14.8 | M06-2X/6-311G(d,p) | researchgate.net |

| A1 + N-methyl-C-phenyl nitrone | Path 4 | 18.0 | M06-2X/6-311G(d,p) | researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Molecular Target Identification

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity. For this compound and its analogs, computational SAR can guide the design of new molecules with enhanced potency and selectivity for a specific biological target.

These studies often involve generating a library of virtual analogs by modifying the core scaffold and then using computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict their activity. Molecular docking simulates the binding of each analog to a target protein, providing a binding score that correlates with potency.

For instance, SAR studies on 2-aminopyrrole derivatives as metallo-β-lactamase inhibitors revealed that specific functional groups, such as a 3-carbonitrile group and N-benzyl side chains, were crucial for inhibitory potency. nih.gov Similarly, a computational and experimental SAR study of flavonoids identified key structural features, like the presence of a C3 hydroxyl group or a catechol moiety, as critical determinants of their antiradical activity. mdpi.com Such computational insights help to rationalize experimental findings and guide the synthesis of more effective compounds. nih.govnih.gov

Cheminformatics and Database Analysis of this compound Analogs

Cheminformatics involves the use of computational tools to analyze large datasets of chemical compounds. By searching chemical databases for analogs of this compound, researchers can identify compounds with similar structures that may share biological activities or serve as starting points for new drug discovery projects. The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one motif is recognized as a valuable scaffold in drug discovery, forming the basis for inhibitors of various biological targets. nih.govnih.gov

Database analysis can reveal patterns in the properties of known analogs, helping to build predictive models. A key application is the in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com These predictions are vital in the early stages of drug development to assess the drug-likeness of a compound. For example, in silico ADME predictions for highly functionalized 5-hydroxy-2H-pyrrol-2-ones indicated good drug-like properties, supporting their potential as pharmacological agents. nih.gov Similarly, an analysis of 2-aminothiazol-4(5H)-one derivatives showed that most of the tested compounds had favorable ADME parameters and met the criteria of Lipinski's rule for drug-likeness, marking them as good potential drug candidates. mdpi.com

Biological Activities and Molecular Mechanisms of 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One in in Vitro Research

Molecular Target Identification and Ligand-Receptor Interaction Studies

In vitro studies and computational modeling have been instrumental in identifying the molecular targets of dihydropyrrolone derivatives. A primary and well-documented target is the LasR protein, a key transcriptional regulator in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govnih.gov

Molecular docking studies have provided insights into the ligand-receptor interactions between dihydropyrrolone compounds and the LasR protein. nih.govwesternsydney.edu.au These studies show that the dihydropyrrolone scaffold can comfortably occupy the ligand-binding domain of LasR, which normally binds the native N-acyl homoserine lactone (AHL) autoinducer molecule. westernsydney.edu.au The interaction is stabilized by a network of molecular bonds. For instance, some derivatives are predicted to form a crucial hydrogen bond with the Tyr56 residue in the LasR binding site. westernsydney.edu.au Additionally, T-shaped π-π stacking interactions between the lactam ring of the dihydropyrrolone scaffold and aromatic residues like Tyr56 have been observed in computational models, suggesting a different binding mode for certain derivatives. westernsydney.edu.au This competitive binding to the LasR receptor is a foundational mechanism for the biological activities described in subsequent sections.

Beyond bacterial targets, related 5-hydroxy-2H-pyrrol-2-one scaffolds have been investigated for their interaction with human receptors, such as the estrogen receptor α (ERα), highlighting the potential for this class of compounds to interact with diverse protein targets. nih.gov

| Molecular Target | Compound Class | Key Interactions | Methodology |

|---|---|---|---|

| LasR Receptor (P. aeruginosa) | Dihydropyrrol-2-one derivatives | Occupies ligand-binding domain, potential hydrogen bonding with Tyr56, T-shaped π-π stacking. westernsydney.edu.auwesternsydney.edu.au | Molecular Docking. nih.govwesternsydney.edu.au |

| Estrogen Receptor α (ERα) | 5-hydroxy-2H-pyrrol-2-ones | Antagonistic effects. nih.gov | Phenotype-based screening assays. nih.gov |

Enzyme Inhibition and Activation Mechanisms by 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one Derivatives

Derivatives of the hydroxypyrrolone scaffold have been evaluated for their ability to modulate the activity of various enzymes. Research has primarily focused on enzyme inhibition, with no significant reports on enzyme activation by this class of compounds.

The 3-hydroxy-1H-pyrrol-2(5H)-one motif is recognized as a valuable scaffold for developing enzyme inhibitors. nih.gov For instance, derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. researchgate.net The inhibition of tyrosinase is of interest for applications in treating hyperpigmentation disorders. researchgate.net Furthermore, compounds based on the related 2,3-dihydropyrrole skeleton have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. google.com The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Some of these dihydropyrrole derivatives showed even greater inhibition than the reference drug, acarbose. google.com The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has also been used to develop inhibitors of HIV integrase, a critical enzyme for viral replication. nih.gov

| Enzyme | Scaffold/Derivative Class | Reported Activity |

|---|---|---|

| Tyrosinase | 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives | Inhibitory activity demonstrated in cellular models. researchgate.net |

| α-Glucosidase | Pentasubstituted 2,3-dihydropyrrole derivatives | Potent inhibition, superior to acarbose standard. google.com |

| HIV Integrase | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives | Identified as inhibitors of this viral enzyme. nih.gov |

Cellular Pathway Modulation and Signal Transduction Interventions (In Vitro Models)

By interacting with molecular targets like LasR, dihydropyrrolone derivatives can modulate complex cellular pathways and signal transduction cascades. In in vitro models of P. aeruginosa, this modulation manifests as a significant disruption of the quorum sensing signaling pathway.

The binding of dihydropyrrolone derivatives to the LasR receptor prevents its activation, which in turn downregulates the expression of a suite of genes responsible for virulence factor production and biofilm formation. nih.govmdpi.com In vitro experiments have demonstrated that treatment with these compounds leads to a measurable reduction in QS-controlled phenotypes. For example, several dihydropyrrolone analogues have been shown to inhibit the production of pyocyanin (B1662382), a key virulence factor in P. aeruginosa. westernsydney.edu.au Furthermore, these compounds effectively reduce biofilm formation, a critical factor in bacterial pathogenicity and antibiotic resistance. nih.gov One study identified a dihydropyrrolone derivative, compound 9i, that achieved 63.1% QS inhibition at a concentration of 31.25 µM and a 60% reduction in biofilm at 250 µM, with only moderate effects on bacterial growth. nih.gov This highlights the ability of these compounds to interfere with bacterial communication without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. mdpi.com

In a different context, studies on highly functionalized 5-hydroxy-2H-pyrrol-2-ones have shown that they can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells in vitro, demonstrating modulation of cellular pathways relevant to human disease. nih.gov

Mechanistic Insights into Biological Interactions of Dihydropyrrolone Scaffolds, e.g., Quorum Sensing Inhibition

The primary mechanism by which dihydropyrrolone scaffolds interact with and disrupt bacterial quorum sensing is through competitive antagonism of the LasR receptor. nih.gov The QS system in Gram-negative bacteria like P. aeruginosa relies on the production and detection of small signaling molecules, namely AHLs. nih.gov As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with and activation of transcriptional regulators like LasR. nih.gov

Dihydropyrrolone scaffolds are structural mimics of the natural AHL signaling molecules. mdpi.com By binding to the same site on the LasR receptor, they act as competitive inhibitors, preventing the native AHL from binding and activating the receptor. nih.govmdpi.com This antagonism effectively silences the QS signaling cascade, thereby inhibiting the expression of virulence genes and preventing the formation of biofilms. nih.gov

Structure-activity relationship (SAR) studies have provided deeper mechanistic insights. These studies reveal that modifications at different positions of the dihydropyrrolone ring can significantly impact inhibitory potency. For example, the nature of the substituent on the lactam nitrogen and at other positions on the ring influences the binding affinity for the LasR receptor. nih.govmdpi.com Research has shown that a hexyl-substituent at the C3 position was beneficial to QS inhibitory activity, while a phenyl group at the C4 position was detrimental. mdpi.com Such findings are crucial for the rational design of more potent and specific QS inhibitors based on the dihydropyrrolone scaffold. westernsydney.edu.au

| Compound/Derivative | Activity | Concentration | Effect |

|---|---|---|---|

| Compound 9i | 63.1% QS Inhibition | 31.25 µM | Inhibition of LasR-mediated signaling. nih.gov |

| Compound 9i | 60% Biofilm Reduction | 250 µM | Disruption of biofilm formation. nih.gov |

| Compounds 10g and 9e | >70% QS Inhibition | 16 µM | Potent inhibition of the LasR system. westernsydney.edu.au |

| Compounds 39-40 and 44 (Acetylene DHPs) | High QS Inhibition | 62.5 µM | Inhibition in P. aeruginosa MH602 reporter strain. mdpi.com |

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway to allow for the study and manipulation of its biological function. mskcc.org The development of dihydropyrrolone derivatives as potent and specific quorum sensing inhibitors positions them as excellent chemical probes for investigating bacterial communication systems. mdpi.com

These compounds can be used to dissect the complex roles of QS in various biological processes, such as pathogenesis, biofilm maturation, and inter-species communication, without the confounding effects of killing the bacteria. mdpi.com This approach allows researchers to study the consequences of silencing bacterial communication in a controlled manner.

The synthesis of modified dihydropyrrolones, such as alkyne-substituted analogues, further enhances their utility as chemical probes. mdpi.com The alkyne moiety can be used as a handle for "click chemistry," a versatile method for attaching fluorescent dyes, biotin tags, or other reporter molecules. researchgate.net This functionalization enables a range of applications, including visualizing the subcellular localization of the probe, identifying its protein targets through affinity purification, and studying ligand-receptor engagement in living cells. mskcc.orgresearchgate.net Therefore, the this compound scaffold is not only a source of potential therapeutic agents but also a valuable tool for fundamental research in microbiology and chemical biology.

Applications of 2 Hydroxy 3 Methyl 1,2 Dihydropyrrol 5 One in Synthetic Chemistry and Materials Science

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one as a Versatile Building Block in Organic Synthesis

The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (HDP) scaffold, of which this compound is a representative, is a highly valued structural motif in the realm of medicinal chemistry and drug discovery. nih.govnih.gov Its utility as a versatile building block stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations. This enables the synthesis of diverse libraries of compounds with potential biological activities. nih.gov

A common synthetic strategy involves the use of multicomponent reactions (MCRs) to access the dihydropyrrolone core. For instance, a convenient method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been developed through a three-component condensation of active methylene (B1212753) compounds, aldehydes, and amines. acs.org The reaction conditions can be tuned based on the reactivity of the substrates; highly reactive starting materials can proceed in acetic acid, while less reactive substrates may require the use of dimethylformamide (DMF) as a solvent and chlorotrimethylsilane (B32843) as a promoter. acs.org

Furthermore, the dihydropyrrolone ring can be readily modified to generate a variety of analogues. One key transformation is the lactone-lactam conversion of corresponding lactone intermediates, which provides a straightforward route to dihydropyrrolone derivatives. nih.gov This approach has been successfully employed to synthesize a range of DHP analogues for various applications.

The versatility of the dihydropyrrolone scaffold is further demonstrated by its amenability to substitution at different positions, allowing for the introduction of various functional groups. This capability is crucial for structure-activity relationship (SAR) studies in drug development. The ability to systematically modify the core structure makes this compound and its derivatives powerful tools for synthetic chemists.

Table 1: Examples of Synthetic Transformations Involving the Dihydropyrrolone Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Three-Component Condensation | Active methylene compounds, aldehydes, amines; Acetic acid or DMF/chlorotrimethylsilane | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | acs.org |

| Lactone-Lactam Conversion | Lactone intermediates, ammonia (B1221849) or primary amines | Dihydropyrrolone analogues | nih.gov |

| Amination | Reaction with amines (can be challenging) or via thermal decomposition of urea (B33335) derivatives | 3-Amino-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

Utilization of the Dihydropyrrolone Moiety in the Synthesis of Complex Heterocyclic Systems

The dihydropyrrolone moiety serves as a valuable precursor for the synthesis of more intricate and biologically significant heterocyclic systems. Its inherent chemical reactivity can be harnessed to construct fused and bridged bicyclic structures, which are common motifs in natural products and pharmaceuticals. Among the important classes of compounds accessible from dihydropyrrolone precursors are pyrrolizidines and indolizidines.

Pyrrolizidine (B1209537) alkaloids are a well-known class of natural products with a wide range of biological activities. bohrium.compharaohacademy.com Synthetic routes to the pyrrolizidine skeleton often involve the construction of the bicyclic ring system from a suitable pyrrole (B145914) or pyrrolidine (B122466) precursor. The dihydropyrrolone ring can be envisioned as a strategic starting point for such syntheses, where subsequent transformations would lead to the formation of the second five-membered ring. Common strategies for constructing the pyrrolizidine framework include intramolecular cyclization reactions and 1,3-dipolar cycloaddition reactions. bohrium.comresearchgate.net